molecular formula C24H22N2O5 B11404116 2-(3-hydroxypropyl)-1'-propyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione

2-(3-hydroxypropyl)-1'-propyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione

Cat. No.: B11404116
M. Wt: 418.4 g/mol
InChI Key: GQSRRQPIRICOFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Hydroxypropyl)-1’-propyl-1’,2’,3,9-tetrahydro-2H-spiro[chromeno[2,3-c]pyrrole-1,3’-indole]-2’,3,9-trione is a complex organic compound featuring a spirocyclic structure This compound is notable for its unique arrangement of chromeno and pyrrole rings, which are fused together in a spiro configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-hydroxypropyl)-1’-propyl-1’,2’,3,9-tetrahydro-2H-spiro[chromeno[2,3-c]pyrrole-1,3’-indole]-2’,3,9-trione typically involves a multistep process. One common approach is the condensation of a chromone derivative with a pyrrole derivative under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the spirocyclic structure. The hydroxyl and propyl groups are introduced through subsequent functionalization steps.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may be streamlined using techniques such as crystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.

    Reduction: The trione moiety can be reduced to form diols or alcohols.

    Substitution: The propyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of alcohols or diols.

    Substitution: Formation of substituted spirocyclic compounds with varying alkyl or aryl groups.

Scientific Research Applications

2-(3-Hydroxypropyl)-1’-propyl-1’,2’,3,9-tetrahydro-2H-spiro[chromeno[2,3-c]pyrrole-1,3’-indole]-2’,3,9-trione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting or modulating their activity. The hydroxyl and trione groups can participate in hydrogen bonding and other interactions, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Hydroxypropyl)-1’,2’,3,9-tetrahydro-2H-spiro[chromeno[2,3-c]pyrrole-1,3’-indole]-2’,3,9-trione
  • 1-(3-Hydroxyphenyl)-2-(3-hydroxypropyl)-6,8-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

Uniqueness

The unique spirocyclic structure of 2-(3-hydroxypropyl)-1’-propyl-1’,2’,3,9-tetrahydro-2H-spiro[chromeno[2,3-c]pyrrole-1,3’-indole]-2’,3,9-trione sets it apart from other similar compounds. This configuration imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H22N2O5

Molecular Weight

418.4 g/mol

IUPAC Name

2-(3-hydroxypropyl)-1'-propylspiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9-trione

InChI

InChI=1S/C24H22N2O5/c1-2-12-25-17-10-5-4-9-16(17)24(23(25)30)19-20(28)15-8-3-6-11-18(15)31-21(19)22(29)26(24)13-7-14-27/h3-6,8-11,27H,2,7,12-14H2,1H3

InChI Key

GQSRRQPIRICOFC-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2C3(C1=O)C4=C(C(=O)N3CCCO)OC5=CC=CC=C5C4=O

Origin of Product

United States

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